1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

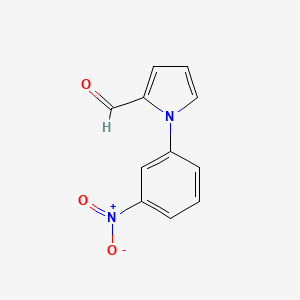

1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at room temperature, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed:

Oxidation: 1-(3-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde.

Substitution: 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a study demonstrated that certain pyrrole derivatives showed promising results against breast cancer cells by disrupting the cell cycle and promoting apoptosis through the activation of caspases .

Antimicrobial Properties

The presence of the nitro group in this compound enhances its interaction with biological targets, potentially leading to antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of DNA gyrase, which is crucial for bacterial DNA replication .

Organic Synthesis

Synthesis Methods

Several synthetic routes have been developed for producing this compound. One efficient method involves a multi-component reaction that allows for the rapid assembly of pyrrole derivatives under mild conditions. This method not only improves yield but also reduces the use of hazardous reagents, aligning with the growing demand for sustainable chemistry practices .

Reactivity Studies

The compound's aldehyde functionality makes it an excellent candidate for further transformations in organic synthesis. It can participate in various reactions such as condensation reactions, leading to the formation of more complex structures useful in drug development .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer for synthesizing conducting polymers. These polymers have applications in electronic devices due to their electrical conductivity and stability. The incorporation of nitrophenyl groups can enhance the electronic properties of the resulting materials .

Mecanismo De Acción

The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the nitro group at the para position.

1-(3-Nitrophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the pyrrole ring.

Uniqueness: 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups, which influences its reactivity and potential applications. The ortho relationship between the nitro and aldehyde groups can lead to unique electronic and steric effects, making this compound distinct from its analogs.

Actividad Biológica

1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a nitrophenyl group and an aldehyde functional group attached to a pyrrole ring, shows promise in various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : 216.19 g/mol

- Structural Features :

- Pyrrole ring: A five-membered nitrogen-containing heterocycle.

- Nitro group: Positioned at the 3rd position of the phenyl ring, which may enhance biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Pyrrole derivatives, including this compound, have been investigated for their potential as anticancer agents. The presence of the nitro group may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. For instance, derivatives of pyrrole compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.125 - 12.5 |

| Related Pyrrole Derivative | Escherichia coli | 2 - 10 |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has also been explored. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with proteins or nucleic acids, influencing their structure and function. This interaction could lead to modulation of cellular pathways involved in cancer and inflammation .

Synthesis Methods

Various synthetic routes have been developed for creating this compound, emphasizing the need for efficient and environmentally friendly methods. Recent advancements include multi-component reactions that allow for the rapid synthesis of diverse bioactive compounds under mild conditions .

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:

- A study demonstrated that specific pyrrole-based compounds could inhibit DNA gyrase, a target for antibacterial drugs, showcasing their potential as lead compounds for new antibiotics .

- Another research effort focused on the development of pyrrole derivatives as inhibitors of tuberculosis, showing promising results against Mycobacterium tuberculosis with MIC values as low as 5 µM .

Propiedades

IUPAC Name |

1-(3-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFWIANLJTWYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346436 | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85841-67-4 | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.